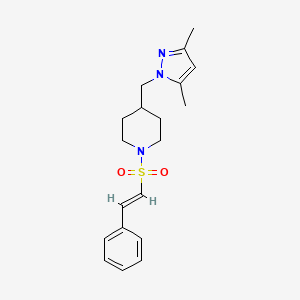
(E)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-(styrylsulfonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-(styrylsulfonyl)piperidine is a useful research compound. Its molecular formula is C19H25N3O2S and its molecular weight is 359.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (E)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-(styrylsulfonyl)piperidine is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores its biological activity through various studies, including synthesis, mechanisms of action, and comparative analyses with other compounds.
Chemical Structure and Properties
The compound features a piperidine core substituted with a styrylsulfonyl group and a 3,5-dimethyl-1H-pyrazole moiety. The structural formula can be represented as follows:
This structure is significant for its potential interactions with biological targets due to the presence of both hydrophobic and polar functional groups.
Synthesis
The synthesis of this compound typically involves the nucleophilic substitution of a suitable precursor with the pyrazole derivative. The synthetic route can be summarized in the following steps:
- Preparation of the Styryl Sulfonamide : The styryl sulfonyl chloride is reacted with a piperidine derivative.
- Formation of the Pyrazole Side Chain : The 3,5-dimethyl-1H-pyrazole is synthesized through traditional methods involving hydrazine derivatives.
- Final Coupling Reaction : The pyrazole is coupled with the piperidine-sulfonamide to yield the final product.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing pyrazole moieties. For instance, derivatives similar to this compound have shown promising results in inhibiting cancer cell proliferation.
In vitro assays demonstrated that related pyrazole compounds exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). Notably, one study reported that compounds with similar structures had IC50 values lower than that of cisplatin in these cell lines, indicating enhanced efficacy .
The mechanisms underlying the anticancer activity are multifaceted:
- Apoptosis Induction : Compounds have been shown to activate caspases (caspase 3/7), leading to programmed cell death. For example, one derivative was found to promote apoptosis through increased ROS production and modulation of p53 signaling pathways .
- Cell Cycle Arrest : Flow cytometric analysis revealed that certain pyrazole derivatives induce cell cycle arrest at various phases (G0/G1, S, G2/M), suggesting their potential as chemotherapeutic agents .
Anti-inflammatory Activity
In addition to anticancer properties, compounds with pyrazole structures have demonstrated anti-inflammatory effects. Molecular docking studies indicated strong interactions with inflammatory mediators such as NF-kB and COX enzymes, which are critical in inflammatory pathways . These findings suggest that this compound may serve as a dual-action agent targeting both cancer and inflammation.
Comparative Analysis
| Compound Name | IC50 (µM) | Cancer Cell Line | Mechanism |
|---|---|---|---|
| Cisplatin | 8.34 | MCF-7 | Apoptosis |
| (E)-Compound | <5.13 | C6 Glioma | Cell Cycle Arrest |
| Pyrazole Derivative | Varies | MDA-MB-231 | ROS Production |
This table illustrates the comparative efficacy of this compound against established chemotherapeutics like cisplatin.
Eigenschaften
IUPAC Name |
4-[(3,5-dimethylpyrazol-1-yl)methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-16-14-17(2)22(20-16)15-19-8-11-21(12-9-19)25(23,24)13-10-18-6-4-3-5-7-18/h3-7,10,13-14,19H,8-9,11-12,15H2,1-2H3/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTJUHBTKZKVPB-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1CC2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














